molecular formula C11H15N3S B1678598 PD 120697 CAS No. 108351-91-3

PD 120697

Cat. No.: B1678598
CAS No.: 108351-91-3
M. Wt: 221.32 g/mol
InChI Key: JMEQXIANNKFBTB-UHFFFAOYSA-N
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Description

PD-120697 is an orally active dopamine agonist. It has been identified as a novel class of compounds with central dopamine agonist properties. This compound inhibits striatal dopamine synthesis, dopamine neuronal firing, spontaneous locomotor activity, and reverses Reserpine-induced depression .

Preparation Methods

The synthetic route for PD-120697 involves the formation of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines. The synthesis typically includes the reaction of appropriate pyridine derivatives with thiazole compounds under controlled conditions . Industrial production methods for PD-120697 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PD-120697 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD-120697 has a wide range of scientific research applications, including:

Mechanism of Action

PD-120697 exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine. This binding inhibits striatal dopamine synthesis, reduces dopamine neuronal firing, and decreases spontaneous locomotor activity. It also reverses Reserpine-induced depression by restoring dopamine levels .

Comparison with Similar Compounds

PD-120697 is unique in its ability to act as both a dopamine agonist and antagonist. Similar compounds include:

    Apomorphine: A dopamine agonist used in the treatment of Parkinson’s disease.

    Bromocriptine: Another dopamine agonist used to treat Parkinson’s disease and hyperprolactinemia.

    Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.

PD-120697 stands out due to its dual agonist and antagonist properties, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

108351-91-3

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H15N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h2,4,8H,1,3,5-7H2,(H2,12,13)

InChI Key

JMEQXIANNKFBTB-UHFFFAOYSA-N

SMILES

C=CCN1CCC=C(C1)C2=CSC(=N2)N

Canonical SMILES

C=CCN1CCC=C(C1)C2=CSC(=N2)N

Appearance

Solid powder

108351-91-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine
PD 120697
PD-120697

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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